molecular formula C14H19NO4S B1526319 (3R,4S)-1-[(2-Methylpropan-2-yl)oxycarbonyl]-4-thiophen-3-ylpyrrolidine-3-carboxylic acid CAS No. 1820575-20-9

(3R,4S)-1-[(2-Methylpropan-2-yl)oxycarbonyl]-4-thiophen-3-ylpyrrolidine-3-carboxylic acid

Cat. No. B1526319
CAS RN: 1820575-20-9
M. Wt: 297.37 g/mol
InChI Key: SMFRPIXMKBJZBM-MNOVXSKESA-N
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Description

(3R,4S)-1-[(2-Methylpropan-2-yl)oxycarbonyl]-4-thiophen-3-ylpyrrolidine-3-carboxylic acid is a useful research compound. Its molecular formula is C14H19NO4S and its molecular weight is 297.37 g/mol. The purity is usually 95%.
BenchChem offers high-quality (3R,4S)-1-[(2-Methylpropan-2-yl)oxycarbonyl]-4-thiophen-3-ylpyrrolidine-3-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (3R,4S)-1-[(2-Methylpropan-2-yl)oxycarbonyl]-4-thiophen-3-ylpyrrolidine-3-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Suzuki–Miyaura Cross-Coupling

The compound is potentially useful in Suzuki–Miyaura cross-coupling reactions, which are pivotal in creating carbon-carbon bonds in organic chemistry. The thiophene moiety in the compound could act as an electron-rich partner, enhancing the reaction with electrophilic fragments . This application is crucial for synthesizing complex organic molecules, pharmaceuticals, and polymers.

Borinic Acid Derivative Synthesis

As a boronic ester derivative, this compound could be involved in the synthesis of borinic acid derivatives . These derivatives are essential in materials science, catalysis, and medicinal chemistry due to their ability to coordinate with diols and amino alcohols, leading to regioselective functionalization .

Catalysis

The compound’s structure suggests it could serve as a ligand in catalytic systems, particularly in reactions requiring high Lewis acidity. Its potential to form stable complexes with transition metals could be exploited in catalytic cycles , enhancing reaction rates and selectivity .

Medicinal Chemistry

In medicinal chemistry, the compound could be used as a building block for drug development. Its thiophene ring, a common motif in drug molecules, could interact with biological targets, offering avenues for creating new therapeutic agents .

Material Science

The compound’s boronic ester functionality allows for its use in material science . It could be used to modify surfaces or create novel polymers with specific electronic properties, given the electron-donating nature of the thiophene ring .

Optoelectronics

In the field of optoelectronics , the compound could be used to develop materials for light-emitting diodes (LEDs) or solar cells. The thiophene unit is known for its ability to transport charge, which is valuable in creating efficient electronic devices .

Organic Synthesis

This compound could also be a precursor for more complex organic synthesis. Its protected carboxylic acid and thiophene ring make it a versatile intermediate for constructing larger, more complex organic frameworks .

Bioactive Compound Research

Lastly, the compound’s structural features make it a candidate for bioactive compound research. Its ability to bind to enzymes or receptors could be harnessed to study biological processes or develop new biochemical tools .

properties

IUPAC Name

(3R,4S)-1-[(2-methylpropan-2-yl)oxycarbonyl]-4-thiophen-3-ylpyrrolidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO4S/c1-14(2,3)19-13(18)15-6-10(9-4-5-20-8-9)11(7-15)12(16)17/h4-5,8,10-11H,6-7H2,1-3H3,(H,16,17)/t10-,11+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMFRPIXMKBJZBM-MNOVXSKESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C(C1)C(=O)O)C2=CSC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@@H]([C@H](C1)C(=O)O)C2=CSC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3R,4S)-1-[(2-Methylpropan-2-yl)oxycarbonyl]-4-thiophen-3-ylpyrrolidine-3-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(3R,4S)-1-[(2-Methylpropan-2-yl)oxycarbonyl]-4-thiophen-3-ylpyrrolidine-3-carboxylic acid
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(3R,4S)-1-[(2-Methylpropan-2-yl)oxycarbonyl]-4-thiophen-3-ylpyrrolidine-3-carboxylic acid
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(3R,4S)-1-[(2-Methylpropan-2-yl)oxycarbonyl]-4-thiophen-3-ylpyrrolidine-3-carboxylic acid
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(3R,4S)-1-[(2-Methylpropan-2-yl)oxycarbonyl]-4-thiophen-3-ylpyrrolidine-3-carboxylic acid
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(3R,4S)-1-[(2-Methylpropan-2-yl)oxycarbonyl]-4-thiophen-3-ylpyrrolidine-3-carboxylic acid
Reactant of Route 6
(3R,4S)-1-[(2-Methylpropan-2-yl)oxycarbonyl]-4-thiophen-3-ylpyrrolidine-3-carboxylic acid

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